Direct Synthesis of Calcium Pantothenate Bypasses Difficult Lactone Isolation: US Patent 2,780,645
The target compound enables a direct, one-step synthesis of calcium DL-pantothenate when reacted with β-alanine and calcium hydroxide, eliminating the need to isolate and purify the γ-lactone intermediate [1]. The comparator—the γ-lactone route described in US Patent 2,396,477—requires extensive extraction and distillation due to the lactone's hygroscopic and lyophilic properties, making isolation expensive and cumbersome [1]. In contrast, the nitrile route proceeds directly in a lower aliphatic alcohol medium at reflux temperature, with product recovery achievable by simple filtration and precipitation [1].
| Evidence Dimension | Number of isolation steps required to reach calcium pantothenate |
|---|---|
| Target Compound Data | 0 (direct reaction from nitrile to calcium pantothenate in alcoholic medium) |
| Comparator Or Baseline | γ-lactone route (US 2,396,477): Requires isolation and purification of γ-lactone intermediate prior to pantothenate formation |
| Quantified Difference | Elimination of entire intermediate isolation unit operation; lactone isolation described as 'difficult' and requiring 'extensive extraction and distillation' |
| Conditions | Lower aliphatic alcohol medium (methanol, ethanol, propanol, butanol); reflux temperature; β-alanine and calcium hydroxide as co-reactants |
Why This Matters
This process simplification reduces capital equipment requirements, minimizes yield losses associated with hygroscopic intermediate handling, and lowers overall manufacturing cost for calcium pantothenate procurement.
- [1] Stiller ET. Preparation of calcium dl-pantothenate. US Patent US2780645A. 1957. View Source
